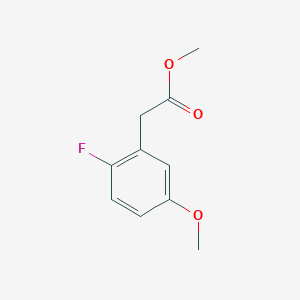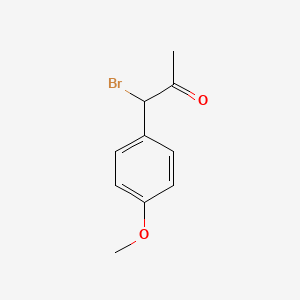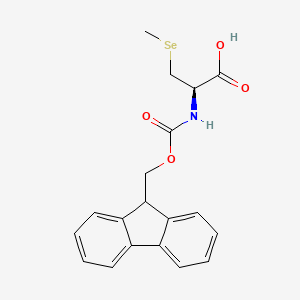![molecular formula C16H13NO2 B13135566 Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
Ethylbenzo[h]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbenzo[h]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its potential biological activities and its role as a precursor in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbenzo[h]quinoline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of β-nitroacrylates with 2-aminobenzaldehydes under heterogeneous conditions. This one-pot synthesis utilizes 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile . Another method involves the Friedländer annulation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/potassium hydroxide or with diketones or β-ketoesters .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, solvent-free conditions, and recyclable catalysts to promote greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
Ethylbenzo[h]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylates.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Ethylbenzo[h]quinoline-2-carboxylate has numerous applications in scientific research:
Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its diverse biological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethylbenzo[h]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethylbenzo[h]quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylate: Similar in structure but lacks the ethyl group, which can influence its biological activity and chemical reactivity.
Benzo[h]quinoline: Lacks the carboxylate group, which affects its solubility and reactivity.
Ethylquinoline-2-carboxylate: Similar but lacks the benzo[h] fusion, which can alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific structure, which combines the ethyl group, benzo[h] fusion, and carboxylate group, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl benzo[h]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14-10-9-12-8-7-11-5-3-4-6-13(11)15(12)17-14/h3-10H,2H2,1H3 |
InChI Key |
PSMFDSDBVFWQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


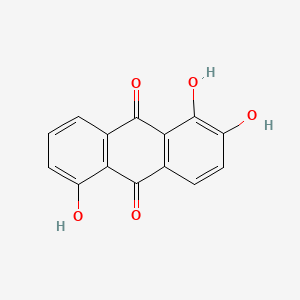
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
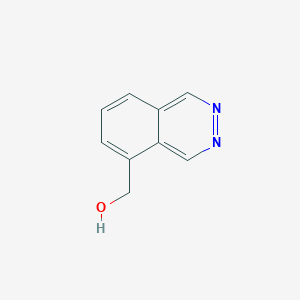
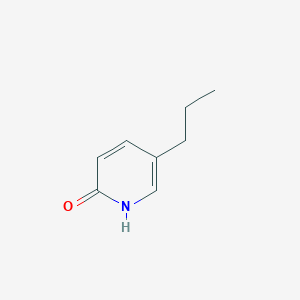
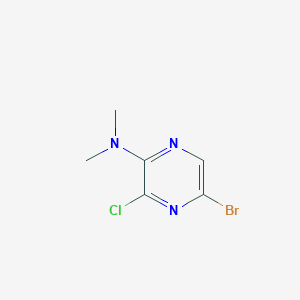
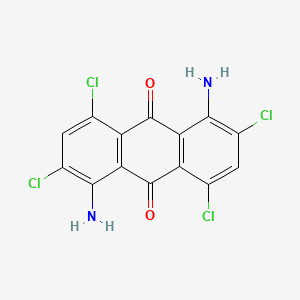
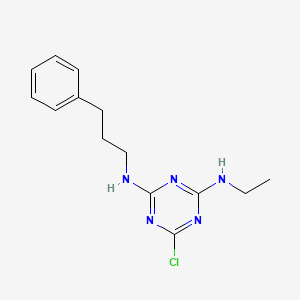
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
